Reversible Versus Irreversible Tubulin Binding: Implications for Vascular Recovery and Cardiotoxicity
Denibulin Hydrochloride binds reversibly to the colchicine site on β-tubulin, whereas the comparator Fosbretabulin (CA4P) and its active metabolite Combretastatin A-4 exhibit essentially irreversible binding under physiological conditions [1]. This mechanistic distinction is quantified by the observed recovery of tumor blood flow within 24 hours post-administration of Denibulin Hydrochloride in preclinical models, in contrast to the prolonged vascular shutdown (>72 hours) characteristic of CA4P [2].
| Evidence Dimension | Tubulin binding reversibility and vascular recovery kinetics |
|---|---|
| Target Compound Data | Reversible binding; tumor blood flow recovery within 24 hours post-dose in Calu-6 human lung tumor xenograft model |
| Comparator Or Baseline | Fosbretabulin (CA4P): essentially irreversible binding; vascular shutdown persists >72 hours |
| Quantified Difference | ≥3-fold faster vascular recovery (24 hours vs. >72 hours) [2] |
| Conditions | Calu-6 human lung tumor xenograft in rats; DCE-MRI assessment of tumor blood flow |
Why This Matters
Faster vascular recovery enables more frequent dosing schedules and may reduce the risk of cumulative cardiovascular toxicity, a critical differentiator for preclinical study design and clinical development candidate selection.
- [1] Perez-Perez MJ, Priego EM, Bueno O, et al. Blocking Blood Flow to Solid Tumors by Destabilizing Tubulin: An Approach to Targeting Tumor Growth. J Med Chem. 2016;59(19):8685-8711. DOI: 10.1021/acs.jmedchem.6b00463. View Source
- [2] Cooney MM, Sarantopoulos J, Brell JM, et al. Assessment of the anti-vascular activity of MN-029 in Calu-6 human lung tumors using DCE-MRI and FLOOD MRI. Cancer Res. 2006;66(8 Suppl):1140. Abstract 4850. View Source
